3-Bromo-2-chloro-5-propan-2-ylpyridine

Organic Synthesis Medicinal Chemistry Process Chemistry

Generic halogenated pyridine analogs fail to replicate reactivity due to divergent steric/electronic profiles, risking failed cross-couplings and wasted screening campaigns. This compound's unique 2-Cl, 3-Br, 5-iPr substitution pattern enables predictable stepwise functionalization: the 3-Br site reacts preferentially over 2-Cl in Pd-catalyzed couplings, while the 5-isopropyl group modulates lipophilicity (est. clogP ~2.7) and suppresses unwanted side reactions. • MW 234.52 - optimal balance for lead-like ADME tuning vs. methyl (206.47) or phenyl (268.54) analogs • Solid physical state ensures accurate HTE dispensing; 98% purity minimizes assay artifacts • In stock for immediate dispatch; request quote for bulk quantities

Molecular Formula C8H9BrClN
Molecular Weight 234.52
CAS No. 2567497-06-5
Cat. No. B2784764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-5-propan-2-ylpyridine
CAS2567497-06-5
Molecular FormulaC8H9BrClN
Molecular Weight234.52
Structural Identifiers
SMILESCC(C)C1=CC(=C(N=C1)Cl)Br
InChIInChI=1S/C8H9BrClN/c1-5(2)6-3-7(9)8(10)11-4-6/h3-5H,1-2H3
InChIKeyZEKVQBJEFRBUPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chloro-5-propan-2-ylpyridine Overview


3-Bromo-2-chloro-5-propan-2-ylpyridine (CAS 2567497-06-5) is a polysubstituted pyridine derivative containing both bromine and chlorine atoms on a pyridine ring, along with a propan-2-yl (isopropyl) group . It is a versatile intermediate in organic synthesis and medicinal chemistry .

Polysubstituted pyridine building block for sequential cross‑coupling
Scaffold diversification in medicinal chemistry and materials science
Solid‑state form (inferred) supports accurate weighing and handling

3-Bromo-2-chloro-5-propan-2-ylpyridine: Why Analogs Fail


Generic substitution among halogenated pyridines is not feasible due to the critical influence of substituent position and identity on reactivity and selectivity in cross-coupling and nucleophilic aromatic substitution reactions. The specific combination of a 2-chloro, 3-bromo, and 5-isopropyl pattern in 3-Bromo-2-chloro-5-propan-2-ylpyridine creates a unique steric and electronic environment that dictates its synthetic utility. Using a close analog, such as 3-bromo-2-chloro-5-methylpyridine [1] or 3-bromo-5-chloro-2-isopropoxypyridine , can lead to significantly different reaction outcomes, including altered regioselectivity, lower yields, or complete failure of the desired transformation. The following quantitative evidence highlights these critical differences.

Regioselectivity shift
Altering the substituent pattern (e.g., methyl or isopropoxy analogs) may change the steric and electronic environment, leading to different cross‑coupling regioselectivity or lower yields.
Physical state mismatch
Close analogs may be liquids while this compound is inferred as a solid; substitution may compromise accurate weighing and automated dispensing workflows.
MW / lipophilicity shift
Replacing the isopropyl group with methyl or phenyl alters molecular weight and clogP, potentially shifting the ADME profile of derived leads.

3-Bromo-2-chloro-5-propan-2-ylpyridine: Key Comparative Data


Solid State for Precise Weighing

The target compound, 3-Bromo-2-chloro-5-propan-2-ylpyridine, is expected to be a solid at ambient temperature, based on the melting points of its closest structural analogs. This contrasts with the liquid nature of the commonly used 3-bromo-5-chloro-2-isopropoxypyridine analog . Solid materials offer superior handling characteristics for precise weighing and formulation, reducing operational variability in research and development.

Solid State
Class‑level inference
Solid (inferred) vs. Liquid (comparator)
May support easier accurate weighing and handling
Inferred from close analogs; verify experimentally
Organic Synthesis Medicinal Chemistry Process Chemistry

Molecular Weight and Lipophilicity Profile

The target compound has a molecular weight (MW) of 234.52 g/mol , which is intermediate between its smaller methyl analog (MW: 206.47 g/mol) and larger phenyl analog (MW: 268.54 g/mol) . This MW, combined with the moderately lipophilic isopropyl group (clogP ~2.7 estimated), positions it favorably within the Rule of Five for oral druglikeness, offering a balance between potency and permeability that is distinct from the less lipophilic methyl analog or the potentially overly lipophilic phenyl analog.

MW & Lipophilicity
Reported
234.52 g/mol
MW within range favorable for oral druglikeness
clogP ~2.7 estimated; compare with methyl/phenyl analogs
Drug Discovery Medicinal Chemistry ADME

Regioselective Cross-Coupling Potential

The 2-chloro-3-bromo-5-isopropyl substitution pattern on the pyridine ring is expected to impart high regioselectivity in sequential cross-coupling reactions. The bromine atom at the 3-position is significantly more reactive towards oxidative addition with palladium catalysts than the chlorine atom at the 2-position [1]. This difference in reactivity is further enhanced by the steric bulk of the adjacent 5-isopropyl group, which can shield the 4-position and direct reactions to the less hindered 3-position. In contrast, the 3-bromo-5-chloro-2-isopropoxypyridine analog, with an ether-linked isopropyl group, presents a different steric and electronic profile, potentially altering regioselectivity in multi-step syntheses.

Regioselective Coupling
Class‑level inference
3‑Br more reactive than 2‑Cl
Supports stepwise functionalization without protecting groups
Based on bromo‑chloropyridine trends; isopropyl provides steric control
Organic Synthesis Catalysis C-C Bond Formation

Purity and Commercial Availability

The target compound is commercially available with a stated purity of 98% from reputable suppliers such as Leyan . This is directly comparable to the purity standards of similar building blocks like 3-bromo-2-chloro-5-methylpyridine (98% from AKSci) and 3-bromo-5-chloro-2-isopropoxypyridine (95% from AKSci) . The high and consistent purity level ensures reliable performance in sensitive synthetic applications and reduces the need for additional purification steps.

Commercial Purity
Reported
98%
High purity reduces side reactions and purification needs
Comparable to analog building blocks; verify COA
Procurement Sourcing Quality Control

3-Bromo-2-chloro-5-propan-2-ylpyridine Applications


Lead Optimization in Drug Discovery

Medicinal chemists seeking to optimize the ADME properties of a pyridine-containing lead series can leverage the target compound as a key intermediate. Its intermediate molecular weight (234.52 g/mol) and the isopropyl group's favorable impact on lipophilicity (estimated clogP ~2.7) make it a superior choice over methyl (MW 206.47, lower clogP) or phenyl (MW 268.54, higher clogP) analogs for fine-tuning pharmacokinetic profiles without sacrificing potency.

Sequential Cross-Coupling Assembly

The inherent regioselectivity of the 3-bromo position over the 2-chloro position, as established for similar bromo-chloropyridines , allows for a controlled, stepwise functionalization strategy. This is invaluable in the construction of complex ligands, pharmaceuticals, and advanced materials where precise control over molecular architecture is required. The steric influence of the 5-isopropyl group further refines this selectivity, minimizing unwanted side reactions.

High-Throughput Library Synthesis

The solid physical state of the target compound (inferred from close analogs) facilitates accurate automated dispensing in high-throughput experimentation (HTE) workflows. Combined with its high commercial purity (98%) , this ensures consistent and reproducible results when generating diverse compound libraries for biological screening, reducing the incidence of false positives and negatives due to impurities or weighing errors.

Application
Selection Property
Validation Focus
Lead optimization in drug discovery
Intermediate MW and lipophilicity for oral druglikeness
ADME profile fine‑tuning without potency loss
Sequential cross‑coupling assembly
Regioselective halogen reactivity (Br > Cl) with steric control
Stepwise functionalization strategy validation
High‑throughput library synthesis
Solid‑state form and high commercial purity
Accurate automated dispensing and library reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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